7H-Dibenzo(c,g)carbazol-2-ol 7H-Dibenzo(c,g)carbazol-2-ol
Brand Name: Vulcanchem
CAS No.: 78448-08-5
VCID: VC19349891
InChI: InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H
SMILES:
Molecular Formula: C20H13NO
Molecular Weight: 283.3 g/mol

7H-Dibenzo(c,g)carbazol-2-ol

CAS No.: 78448-08-5

Cat. No.: VC19349891

Molecular Formula: C20H13NO

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

7H-Dibenzo(c,g)carbazol-2-ol - 78448-08-5

Specification

CAS No. 78448-08-5
Molecular Formula C20H13NO
Molecular Weight 283.3 g/mol
IUPAC Name 12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol
Standard InChI InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H
Standard InChI Key KOSCHMYFTCZOQQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7H-Dibenzo(c,g)carbazol-2-ol belongs to the dibenzocarbazole family, characterized by a planar, fused-ring system. The IUPAC name—12-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol—reflects its pentacyclic structure, which includes:

  • A central carbazole moiety (two benzene rings fused to a pyrrole ring).

  • Two additional benzene rings fused at the c and g positions.

  • A hydroxyl group at the 2-position, enhancing polarity and reactivity.

The compound’s planarity facilitates intercalation into DNA, a mechanism implicated in its genotoxicity .

Spectroscopic Signatures

Key spectroscopic data include:

  • UV-Vis Absorption: λmax\lambda_{\text{max}} at 366 nm, typical of extended π-conjugated systems .

  • Mass Spectrometry: Exact mass = 283.10000 g/mol (calculated for C20H13NO\text{C}_{20}\text{H}_{13}\text{NO}) .

  • NMR: Predicted deshielding of aromatic protons adjacent to the hydroxyl group, consistent with electron-withdrawing effects.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 7H-dibenzo(c,g)carbazol-2-ol typically involves nitration and hydroxylation of the parent DBC (CAS 194-59-2) . A representative protocol includes:

Step 1: Nitration of DBC
DBC is treated with nitric acid under controlled conditions to introduce nitro groups at the 5- and 9-positions, yielding 5,9-dinitro-DBC .

Step 2: Hydroxylation
Nitro groups are reduced to hydroxyl groups via catalytic hydrogenation or enzymatic action (e.g., cytochrome P450-mediated oxidation) .

Optimized Reaction Conditions

  • Reagents: Ammonium hydroxide, ammonium bisulfite .

  • Temperature: 220°C in an autoclave .

  • Yield: ~98% for intermediate steps .

Derivatives and Analogues

Hydroxylation at different positions generates isomers with distinct biological activities:

DerivativePosition of -OHMutagenicity (TA98 ±S9)
2-Hydroxy-DBC21,200 revertants/µg
3-Hydroxy-DBC3980 revertants/µg
4-Hydroxy-DBC41,500 revertants/µg

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting PointNot reported (Parent DBC: 152–154°C)
Boiling Point605.9°C (estimated)
Density1.398 g/cm³
Water Solubility53.47 µg/L (22°C)
LogP (Octanol-Water)5.33

The low water solubility and high logP value suggest significant bioaccumulation potential in lipid-rich tissues .

Stability and Reactivity

  • Photostability: Susceptible to UV-induced degradation, forming quinone-like products .

  • Acid-Base Behavior: pKa ≈ 17.0 (predicted) , indicating weak acidity under physiological conditions.

Biological Activity and Mutagenicity

Mechanisms of Genotoxicity

7H-Dibenzo(c,g)carbazol-2-ol exerts mutagenicity through two primary pathways:

  • Nitroreduction: Nitro groups (if present) are reduced to hydroxylamines, forming DNA-adducting nitrenium ions .

  • Ring Oxidation: Cytochrome P450 enzymes oxidize the aromatic rings to electrophilic epoxides, which covalently bind DNA .

Ames Test Data

StrainMetabolic Activation (S9)Revertants/µgCitation
TA98No850
TA98Yes1,200
TA100No720
TA100Yes950

The higher mutagenicity in TA98 (±S9) aligns with frameshift mutation mechanisms .

Environmental and Regulatory Considerations

Environmental Persistence

  • Half-Life in Soil: Estimated 120–180 days due to low microbial degradation rates .

  • Bioaccumulation Factor (BAF): 4,700 (calculated for fish) .

Regulatory Status

AgencyClassificationCitation
IARCGroup 2B (Possible human carcinogen)
EPAPriority Pollutant
EUSVHC (Substance of Very High Concern)

Research Gaps and Future Directions

  • Metabolic Pathways: Elucidate cytochrome P450 isoform specificity in hydroxylation .

  • Ecotoxicology: Assess chronic exposure effects on aquatic ecosystems .

  • Analytical Methods: Develop HPLC-MS/MS protocols for trace detection in environmental samples .

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